molecular formula C16H11N3O7 B13998308 naphthalen-1-ol;1,3,5-trinitrobenzene CAS No. 6622-34-0

naphthalen-1-ol;1,3,5-trinitrobenzene

Cat. No.: B13998308
CAS No.: 6622-34-0
M. Wt: 357.27 g/mol
InChI Key: WOAKNCDKKLAFFI-UHFFFAOYSA-N
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Description

Naphthalen-1-ol;1,3,5-trinitrobenzene is a molecular complex formed by the interaction of naphthalen-1-ol and 1,3,5-trinitrobenzene Naphthalen-1-ol is a derivative of naphthalene, which consists of two ortho-fused benzene rings 1,3,5-Trinitrobenzene is a nitroaromatic compound with three nitro groups attached to a benzene ring

Preparation Methods

The preparation of naphthalen-1-ol;1,3,5-trinitrobenzene involves the formation of a molecular complex between naphthalen-1-ol and 1,3,5-trinitrobenzene. This can be achieved through various synthetic routes and reaction conditions. One common method involves the mixing of equimolar amounts of naphthalen-1-ol and 1,3,5-trinitrobenzene in a suitable solvent, followed by stirring at room temperature until the complex is formed. The resulting complex can be isolated by filtration and purified through recrystallization.

Chemical Reactions Analysis

Naphthalen-1-ol;1,3,5-trinitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: The complex can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the complex can be achieved using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: The nitro groups in 1,3,5-trinitrobenzene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Naphthalen-1-ol;1,3,5-trinitrobenzene has several scientific research applications, including:

    Chemistry: The complex is used as a model compound for studying molecular interactions and charge-transfer complexes. It is also used in the synthesis of other complex organic molecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the complex, including its use as an antimicrobial or anticancer agent.

    Industry: The complex is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of naphthalen-1-ol;1,3,5-trinitrobenzene involves the formation of a charge-transfer complex between naphthalen-1-ol and 1,3,5-trinitrobenzene. The molecular targets and pathways involved in its effects depend on the specific application. For example, in biological systems, the complex may interact with enzymes or other proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Naphthalen-1-ol;1,3,5-trinitrobenzene can be compared with other similar compounds, such as:

    Naphthalene: A simple aromatic hydrocarbon consisting of two fused benzene rings. Unlike this compound, naphthalene does not contain any functional groups.

    1,3,5-Trinitrobenzene: A nitroaromatic compound with three nitro groups attached to a benzene ring. It is a component of the complex but lacks the hydroxyl group present in naphthalen-1-ol.

    Naphthalen-1-amine: A derivative of naphthalene with an amino group attached to the first carbon. It forms molecular complexes with 1,3,5-trinitrobenzene similar to naphthalen-1-ol.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties of the complex.

Properties

CAS No.

6622-34-0

Molecular Formula

C16H11N3O7

Molecular Weight

357.27 g/mol

IUPAC Name

naphthalen-1-ol;1,3,5-trinitrobenzene

InChI

InChI=1S/C10H8O.C6H3N3O6/c11-10-7-3-5-8-4-1-2-6-9(8)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-7,11H;1-3H

InChI Key

WOAKNCDKKLAFFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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